molecular formula C5H11NO2 B556511 5-Aminovaleric acid CAS No. 660-88-8

5-Aminovaleric acid

Cat. No.: B556511
CAS No.: 660-88-8
M. Wt: 117.15 g/mol
InChI Key: JJMDCOVWQOJGCB-UHFFFAOYSA-N
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Scientific Research Applications

5-Aminovaleric acid has a wide range of applications in scientific research:

Mechanism of Action

5-Aminovaleric acid is the common precursor of all tetrapyrrole compounds, including chlorophyll, heme, and vitamin B12 . It can be converted into protoporphyrin IX, which is a powerful photosensitizer to cause photosensitive effect .

Safety and Hazards

According to the safety data sheet, 5-Aminovaleric acid should be handled with personal protective equipment/face protection . It should be stored in a dry, cool, and well-ventilated place . Avoid dust formation, ingestion, and inhalation .

Future Directions

5-Aminovaleric acid has been used in the field of cancer delineation, particularly in the context of fluorescence-guided surgery . It has also been used in the treatment of tumors and other diseases . Future research could focus on improving the biosynthesis of this compound and understanding the related mechanisms to further promote its industrial application .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminovaleric acid can be synthesized through various methods. One common approach involves the enzymatic conversion of L-lysine to this compound using lysine 2-monooxygenase and 5-aminovaleramidase . Additionally, it can be crystallized from water and ethanol .

Industrial Production Methods: Industrial production of this compound often involves metabolic engineering of microorganisms such as Corynebacterium glutamicum. This method optimizes the expression of key enzymes, lysine 2-monooxygenase and delta-aminovaleramidase, to enhance the fermentative production of this compound from glucose .

Chemical Reactions Analysis

Types of Reactions: 5-Aminovaleric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glutaric acid.

    Reduction: It can be reduced to form 5-aminopentanol.

    Substitution: It can participate in substitution reactions to form derivatives such as this compound esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired derivative but often involve acid or base catalysis.

Major Products:

    Oxidation: Glutaric acid.

    Reduction: 5-Aminopentanol.

    Substitution: Various esters and amides of this compound.

Properties

IUPAC Name

5-aminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMDCOVWQOJGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

627-95-2 (hydrochloride)
Record name 5-Aminovaleric acid
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DSSTOX Substance ID

DTXSID70216212
Record name 5-Aminovaleric acid
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Molecular Weight

117.15 g/mol
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Physical Description

Solid
Record name 5-Aminopentanoic acid
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Solubility

1000 mg/mL at 20 °C
Record name 5-Aminopentanoic acid
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CAS No.

660-88-8
Record name 5-Aminovaleric acid
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Melting Point

157.5 °C
Record name 5-Aminopentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003355
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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